molecular formula C31H32N4O6 B1681649 Sjg-136 CAS No. 232931-57-6

Sjg-136

カタログ番号: B1681649
CAS番号: 232931-57-6
分子量: 556.6 g/mol
InChIキー: RWZVMMQNDHPRQD-SFTDATJTSA-N
注意: 研究専用です。人間または獣医用ではありません。
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準備方法

SJG-136の合成には、ピロロベンゾジアゼピン二量体の形成が含まれます。 合成経路には、通常、2つのDNAアルキル化サブユニットを不活性なプロパンジオキシテザーを介してカップリングすることが含まれます . 合成に使用される反応条件および特定の試薬は、DNAの反対鎖上のグアニン残基を選択的に架橋することを目的として設計されています . This compoundの工業生産方法は広く文書化されていませんが、合成は、実験室環境で使用されているものと同様の原理に従う可能性があります。

生物活性

SJG-136 (NSC 694501) is a novel pyrrolobenzodiazepine dimer designed to selectively bind to DNA in the minor groove, specifically targeting guanine-rich sequences. This compound has shown significant potential as an anticancer agent due to its unique mechanism of action and ability to form DNA interstrand cross-links, which are more resistant to repair by cellular mechanisms compared to those formed by traditional chemotherapeutics.

This compound operates by forming covalent bonds with guanine residues on opposite strands of DNA, which results in interstrand cross-links. These cross-links impede DNA replication and transcription, ultimately leading to cell death. The binding affinity for specific DNA sequences, particularly those containing GATC motifs, enhances its selectivity and efficacy against cancer cells .

In Vitro Studies

In the National Cancer Institute's (NCI) 60 cell line screen, this compound exhibited potent cytotoxicity across various cancer cell lines, achieving 50% growth inhibition at concentrations ranging from 0.14 to 320 nmol/L, with a mean effective concentration of 7.4 nmol/L . Notably, sensitive cell lines demonstrated complete growth inhibition at concentrations as low as 0.83 nmol/L.

In Vivo Studies

In animal models, this compound has demonstrated significant antitumor activity. For instance:

  • Xenograft Models : In athymic mice bearing various xenografts (including glioma and melanoma), treatment with this compound resulted in tumor growth delays ranging from 32% to 575% , with several mice achieving tumor-free status .
  • Dose Administration : The most effective administration schedule was found to be intravenous bolus for five consecutive days, with a maximum tolerated dose (MTD) identified at approximately 120 μg/kg/day .

Pharmacokinetics and Toxicity

A Phase I clinical trial assessed the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in patients with advanced solid tumors. The MTD was determined to be 45 μg/m² every 21 days. Notable toxicities included vascular leak syndrome and liver toxicity, but there was no significant myelosuppression observed .

Summary of Clinical Findings

Study PhaseMaximum Tolerated Dose (MTD)Observed ToxicitiesKey Findings
Phase I45 μg/m² every 21 daysVascular leak syndrome, liver toxicityEffective in solid tumors; no myelosuppression
Phase IIOngoing trialsManaged with supportive careFurther exploring combination therapies

Efficacy in Specific Tumor Types

  • Ovarian Cancer : In models resistant to cisplatin, this compound showed marked antitumor activity, suggesting potential for use in platinum-resistant ovarian cancer patients .
  • Colon Carcinoma : Significant growth inhibition was also noted in LS174T xenografts, where DNA interstrand cross-links were detectable using the comet assay shortly after administration .

Comparative Analysis with Other Agents

This compound's unique mechanism differentiates it from conventional agents like platinum-based drugs. While both types form DNA cross-links, this compound's adducts are more stable and less prone to recognition and repair by cellular mechanisms, potentially leading to improved therapeutic outcomes in resistant tumor types .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of SJG-136 as a DNA crosslinker, and how does it differ from classical alkylating agents?

this compound induces DNA interstrand crosslinks (ICLs) by bridging guanine residues in opposing DNA strands via its pyrrolobenzodiazepine (PBD) dimer structure . Unlike classical alkylators (e.g., nitrogen mustards), which form monoadducts or intra-strand crosslinks, this compound's bifunctional binding disrupts DNA replication and transcription more effectively. To validate this mechanism:

  • Use in vitro plasmid nicking assays (e.g., pBR322 DNA) to quantify crosslinking efficiency (XL50 = 45 nM) .
  • Employ molecular docking simulations to map binding sites and compare with known alkylators like bendamustine .

Q. How to design in vitro experiments to assess this compound’s cytotoxicity across cancer cell lines?

  • Cell line selection : Use panels with varying DNA repair capacities (e.g., BRCA-deficient vs. proficient lines) to study synthetic lethality.
  • Dosage optimization : Perform dose-response assays (e.g., 0.1–100 µM) with 72-hour incubation, using MTT or clonogenic survival assays .
  • Controls : Include untreated cells and positive controls (e.g., cisplatin). Document IC50 values and statistical significance (p < 0.05) via nonlinear regression .

Q. What methodologies are recommended to quantify this compound’s DNA crosslinking efficiency?

  • Gel electrophoresis : Analyze pBR322 DNA migration patterns post-treatment; crosslinked DNA resists denaturation and migrates slower .
  • Mass spectrometry : Identify adduct formation using LC-MS/MS with isotopically labeled SJG-135.
  • Comet assay : Measure DNA damage in single cells under alkaline conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data between in vitro and in vivo models?

  • Pharmacokinetic analysis : Measure plasma/tissue drug levels via HPLC to assess bioavailability discrepancies .
  • Tumor microenvironment (TME) factors : Evaluate hypoxia, pH, and stromal interactions using 3D spheroid models or PDX systems.
  • Data normalization : Apply mixed-effects models to account for inter-animal variability in xenograft studies .

Q. What strategies mitigate this compound resistance in DNA repair-proficient cancers?

  • Combination therapies : Co-administer PARP inhibitors (e.g., olaparib) to exploit synthetic lethality in homologous recombination repair (HRR)-competent cells .
  • Epigenetic modulation : Test hypomethylating agents (e.g., azacitidine) to reactivate tumor suppressor genes silenced in resistant clones.
  • CRISPR screening : Identify resistance-linked genes (e.g., FANCD2, ERCC1) via genome-wide knockout libraries .

Q. How to optimize this compound’s therapeutic window while minimizing off-target toxicity?

  • Prodrug engineering : Develop hypoxia-activated prodrugs targeting tumor-specific redox conditions .
  • Toxicogenomics : Use RNA-seq to compare gene expression profiles in healthy vs. tumor tissues post-treatment.
  • Dosing schedules : Test metronomic dosing (frequent, low doses) to reduce peak plasma concentrations .

Q. What computational tools are effective for predicting this compound’s interactions with novel DNA targets?

  • Molecular dynamics (MD) simulations : Model DNA duplex stability after this compound adduction using AMBER or GROMACS.
  • QSAR modeling : Corlate structural modifications (e.g., PBD linker length) with crosslinking efficacy .
  • Machine learning : Train classifiers on existing alkylator datasets to predict toxicity profiles .

Q. Methodological Considerations

Q. How to validate this compound’s purity and stability in experimental settings?

  • Analytical chromatography : Use HPLC with UV/Vis detection (λ = 254 nm) and compare retention times to reference standards .
  • Stability testing : Store this compound in amber vials at −80°C; perform accelerated degradation studies under varying pH/temperature .

Q. What statistical approaches are robust for analyzing this compound’s synergistic effects in combination therapies?

  • Chou-Talalay method : Calculate combination indices (CI < 1 indicates synergy) using CompuSyn software.
  • Bliss independence model : Quantify excess over additive effects via bootstrapping .

Q. How to address reproducibility challenges in this compound studies?

  • Open protocols : Share detailed experimental workflows (e.g., buffer compositions, incubation times) in supplementary materials .
  • Inter-lab validation : Collaborate with independent groups to replicate key findings using blinded samples .

Q. Data Presentation Standards

  • Tables/Figures : Include dose-response curves, survival plots, and crosslinking efficiency metrics. Avoid duplicating data in text and visuals .
  • Ethical reporting : Disclose conflicts of interest and funding sources per ICMJE guidelines .

特性

IUPAC Name

(6aS)-3-[3-[[(6aS)-2-methoxy-8-methylidene-11-oxo-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-8-methylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N4O6/c1-18-8-20-14-32-24-12-28(26(38-3)10-22(24)30(36)34(20)16-18)40-6-5-7-41-29-13-25-23(11-27(29)39-4)31(37)35-17-19(2)9-21(35)15-33-25/h10-15,20-21H,1-2,5-9,16-17H2,3-4H3/t20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZVMMQNDHPRQD-SFTDATJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N3CC(=C)CC3C=N2)OCCCOC4=C(C=C5C(=C4)N=CC6CC(=C)CN6C5=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=O)N3CC(=C)C[C@H]3C=N2)OCCCOC4=C(C=C5C(=C4)N=C[C@@H]6CC(=C)CN6C5=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177864
Record name SJG 136
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

232931-57-6
Record name SJG 136
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=232931-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SJG 136
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0232931576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SJG-136
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11965
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SJG 136
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SJG-136
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT0ZQ64X1A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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